

DL-Pantolactone: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: DL-Pantolactone

Cat. No.: B15556753

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Introduction

DL-Pantolactone, a racemic mixture of the D- and L-enantiomers of pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are essential in a variety of pharmaceutical and cosmetic applications.[1][2] A thorough understanding of its physical properties, namely its melting point and solubility, is critical for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of these properties, complete with detailed experimental protocols for their determination.

Physical Properties of DL-Pantolactone

DL-Pantolactone is a white crystalline powder.[3][4] The key physical properties are summarized in the tables below.

Table 1: Melting Point of DL-Pantolactone

Property	Value	Reference(s)
Melting Point	74 - 78 °C	[5]

Table 2: Solubility of DL-Pantolactone

Solvent	Solubility	Reference(s)
Water	Soluble (1g/10 mL)	[2] [5]
Very soluble (> 500 g/L)	[1]	
100 mg/mL (with sonication)	[6]	
Ethanol	Soluble	[2] [3]
Methanol	Soluble	[2]
Chloroform	Soluble	[2]
Ether	Soluble	[2]
Benzene	Soluble	[2]
Carbon Disulfide	Freely Soluble	[2]
DMSO	100 mg/mL (with sonication)	[6]

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of **DL-Pantolactone**.

Melting Point Determination

The melting point of **DL-Pantolactone** can be determined using the capillary method, a standard technique for organic solids.[\[7\]](#)

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **DL-Pantolactone** is finely ground using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.^[7]
- Measurement:
 - The packed capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.^[7]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus and Reagents:

- **DL-Pantolactone**
- Selected solvents (e.g., water, ethanol, methanol, chloroform)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification[8][9]

Procedure:

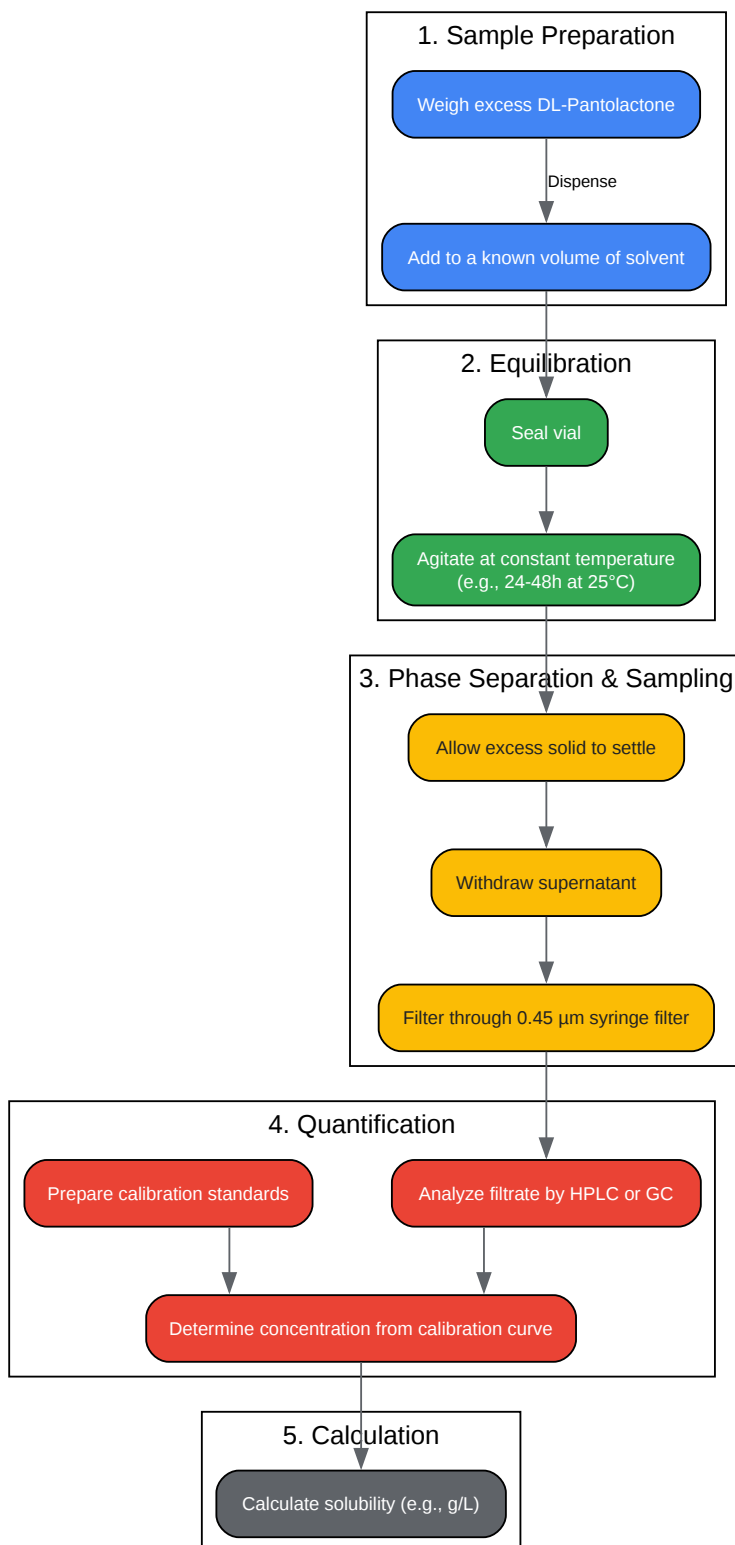
- **Preparation of Supersaturated Solution:** An excess amount of **DL-Pantolactone** is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.
- **Equilibration:** The vials are placed in a constant temperature bath (e.g., 25°C) and agitated using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the excess solid to settle.
- **Sample Collection and Filtration:** An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
- **Quantification:** The concentration of **DL-Pantolactone** in the clear filtrate is determined using a validated analytical method, such as HPLC or GC.[8][9] A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.

- Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the determination of **DL-Pantolactone** solubility using the shake-flask method.

Workflow for Solubility Determination of DL-Pantolactone

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